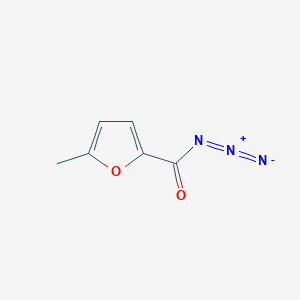![molecular formula C17H17N3OS B3371303 2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 66607-49-6](/img/structure/B3371303.png)
2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
The compound “2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . It has been studied for its potential as an anticancer drug and as an anti-inflammatory agent .
Synthesis Analysis
The synthesis of this compound involves the preparation of 5,6-annulated 2-arylthieno [2,3-d]pyrimidin-4(3H)-ones . The synthesis process involves variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno [2,3-d]pyrimidine fragment, enlarged by additional rings of different size and substitution .Molecular Structure Analysis
The molecular structure of this compound includes a thieno [2,3-d]pyrimidine fragment, which is enlarged by additional rings of different size and substitution . This structure is crucial for its potential anticancer and anti-inflammatory properties .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its interactions with biological targets. For instance, it has been found to inhibit the polymerization of neat tubulin and the dynamics of microtubule and F-actin cytoskeletons .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One key area of research involves the synthesis of thieno[2,3-d]pyrimidine derivatives, including methods for producing various analogs. For instance, Sobhi M. Gomha reported on a facile one-pot synthesis of related compounds showing moderate effects against bacterial and fungal species (Gomha, 2009). Another study by Kahveci et al. synthesized new derivatives that displayed higher antifungal activity than fluconazole against Candida fungus species, highlighting their potential in addressing antimicrobial resistance (Kahveci et al., 2020).
Chemical Modifications and Applications
Chemical modification strategies aim to enhance biological activities or enable new applications. For example, Ashalatha et al. synthesized new bioactive derivatives showing promising biological activities (Ashalatha et al., 2007). Additionally, Break et al. explored the ribosylation of related compounds, leading to the generation of novel nucleoside derivatives (Break et al., 2010).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potentials of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated. Alagarsamy et al. synthesized compounds with significant analgesic and anti-inflammatory activities, suggesting their utility in pain and inflammation management (Alagarsamy et al., 2006).
Potential Anticancer Applications
Research into the anticancer properties of these compounds has yielded promising results. Gad et al. discovered new apoptosis-inducing agents based on this scaffold for breast cancer treatment, demonstrating significant antiproliferative potential against cancer cell lines (Gad et al., 2020).
Antimicrobial and Antiprotozoal Effects
Mavrova et al. synthesized derivatives containing the benzimidazole ring, showing enhanced activity against Trichinella spiralis and other protozoa, indicating the therapeutic potential of these compounds in treating parasitic infections (Mavrova et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Mycobacterium tuberculosis H37Ra (ATCC 25177) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer . Mycobacterium tuberculosis H37Ra is a strain of bacteria that causes tuberculosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. In the case of EGFR, it prevents the receptor from activating the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell growth and proliferation . By inhibiting EGFR, it can prevent the uncontrolled cell growth that leads to cancer .
Pharmacokinetics
Similar compounds have been shown to have good drug-like properties
Result of Action
The inhibition of EGFR leads to a decrease in cell proliferation, which can help to slow the growth of cancer . The antimycobacterial activity against Mycobacterium tuberculosis H37Ra suggests that it could be effective in treating tuberculosis .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzylamino)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-15-14-12-8-4-5-9-13(12)22-16(14)20-17(19-15)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKWGGPBLCVUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360011 | |
| Record name | 2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
66607-49-6 | |
| Record name | 2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)



![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)
![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)


![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)



